

Thalibealine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Thalibealine*

Cat. No.: *B14749174*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, chemical properties, and biological context of **Thalibealine**, a novel dimeric alkaloid. The information is tailored for professionals in chemical and pharmaceutical research and development.

Introduction

Thalibealine is a naturally occurring alkaloid belonging to the tetrahydroprotoberberine-aporphine dimeric class. Its discovery marked a significant finding in phytochemistry as it was the first time a compound with this particular linkage was isolated from a natural source. This guide synthesizes the available scientific information on **Thalibealine**, offering a detailed look at its origins and characterization.

Discovery and Origin

Thalibealine was first isolated in 2001 from the roots of *Thalictrum wangii*, a plant species native to China.^[1] This discovery was the result of phytochemical investigation into the constituents of this plant, which had not been previously studied. Alongside **Thalibealine**, other alkaloids were also identified, including (+)-thalmelatidine, (+)-magnoflorine, and berberine.^[1] The identification of **Thalibealine** as a novel tetrahydroprotoberberine-aporphine dimeric alkaloid was a notable contribution to the field of natural product chemistry.^[1]

Chemical Structure and Properties

Thalibealine is characterized by its unique dimeric structure, which consists of a tetrahydroprotoberberine moiety linked to an aporphine moiety. The exact structure and stereochemistry were elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of **Thalibealine**

Property	Value	Reference
Molecular Formula	C39H42N2O8	Al-Howiriny et al., 2001
Appearance	Amorphous solid	Al-Howiriny et al., 2001
Optical Rotation	$[\alpha]_D -150^\circ$ (c 0.1, MeOH)	Al-Howiriny et al., 2001

The structural characterization of **Thalibealine** was accomplished using a combination of spectroscopic techniques, as detailed in the experimental protocols section.

Experimental Protocols

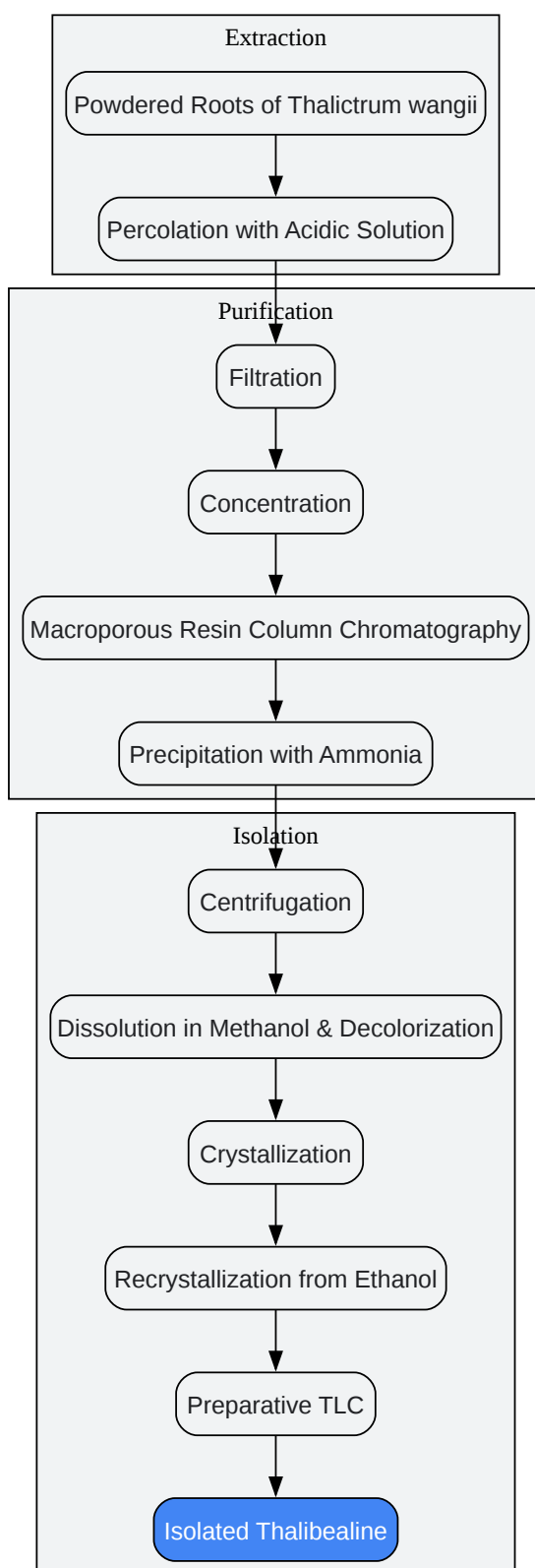
The isolation and characterization of **Thalibealine** involve a multi-step process combining extraction, chromatography, and spectroscopy. The following protocols are based on the original discovery and general methods for alkaloid isolation.

Isolation of Thalibealine from *Thalictrum wangii*

A general procedure for the extraction and isolation of alkaloids from *Thalictrum* species is outlined below.

- **Extraction:** The dried and powdered roots of *Thalictrum wangii* are subjected to percolation with an acidic aqueous solution (e.g., 0.5-5% hydrochloric acid) to extract the alkaloids in their salt form.
- **Filtration and Concentration:** The acidic extract is filtered to remove solid plant material. The filtrate can be concentrated using techniques such as nanofiltration.
- **Purification by Column Chromatography:** The concentrated extract is then passed through a macroporous resin column. The column is washed with water, and the alkaloids are eluted.

- **Precipitation:** The pH of the eluate is adjusted to 8-10 with ammonia water to precipitate the free alkaloids.
- **Solvent Extraction and Crystallization:** The precipitate is collected by centrifugation, dissolved in methanol, and decolorized with activated carbon. The solution is then cooled to induce crystallization. Recrystallization from an ethanol solution yields the purified total alkaloids.
- **Fractionation by Thin-Layer Chromatography (TLC):** The purified alkaloid mixture is further fractionated using preparative thin-layer chromatography to isolate individual compounds, including **Thalibealine**.



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Figure 1: Experimental workflow for the isolation of **Thalibearline**.

Structural Characterization

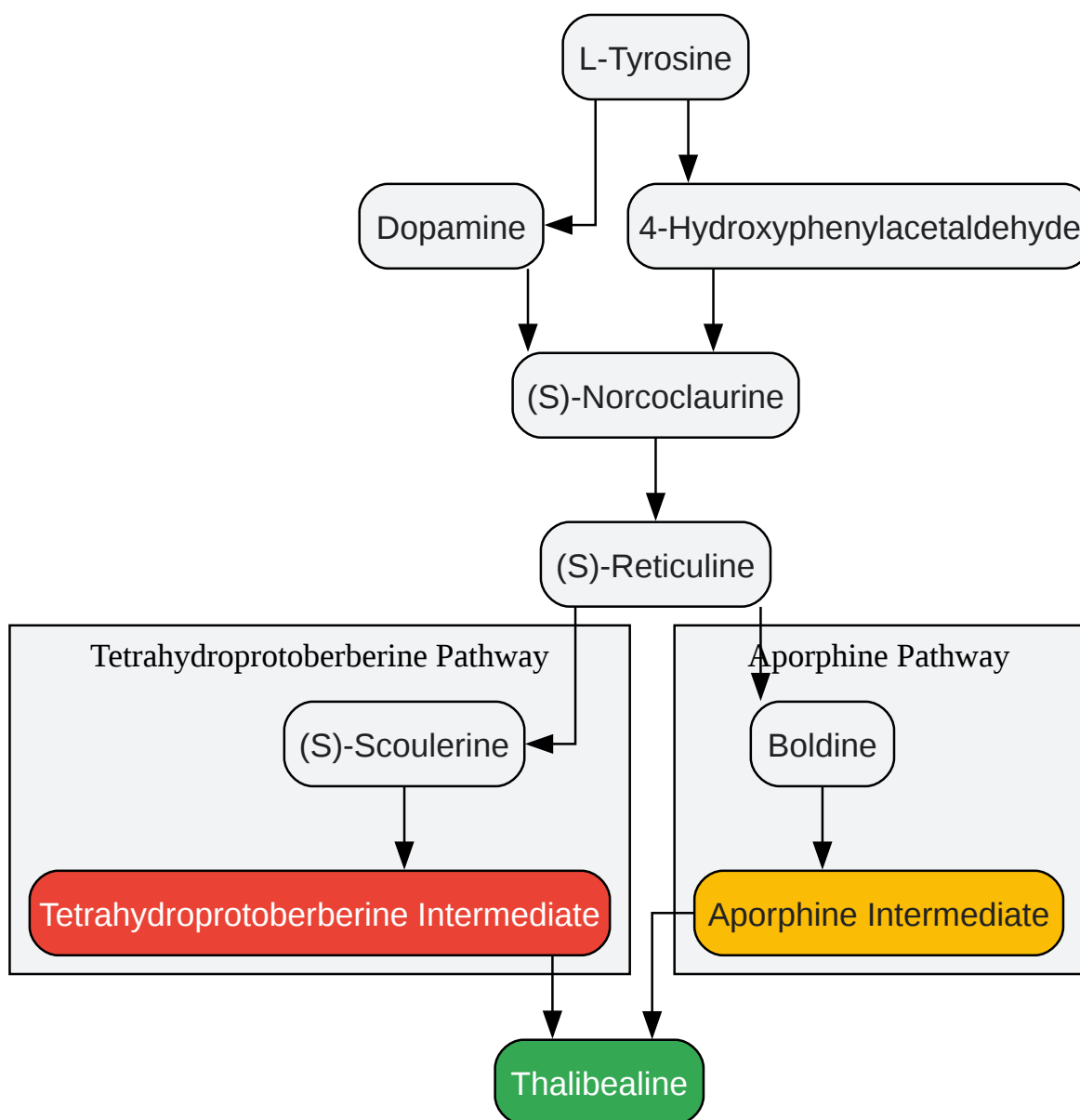
The structure of **Thalibealine** was determined using a suite of spectroscopic methods:

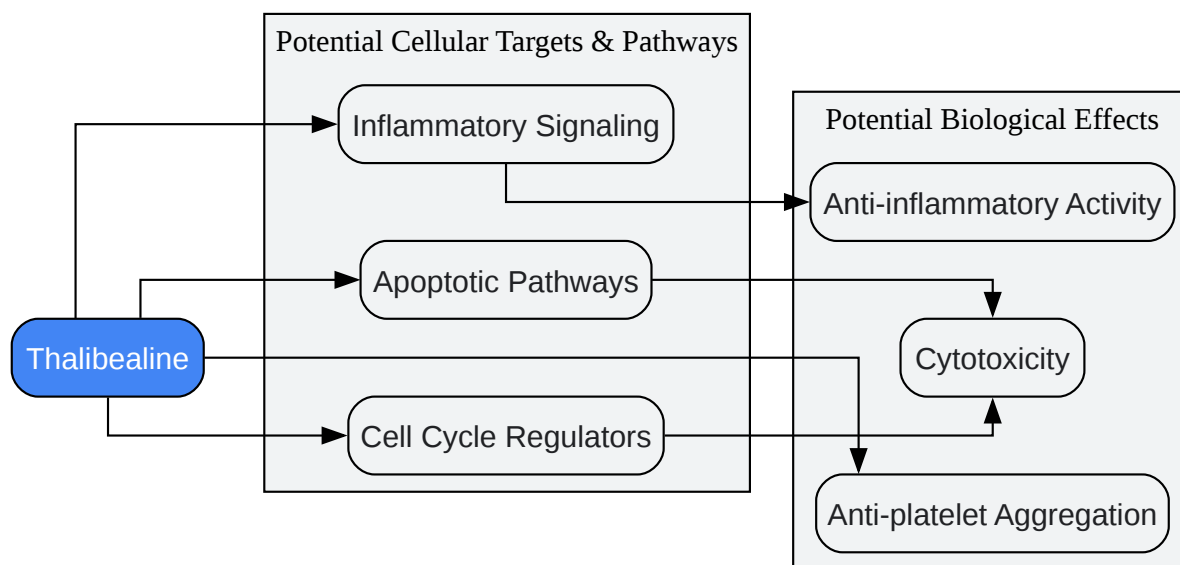
- Ultraviolet (UV) Spectroscopy: To identify the chromophores present in the molecule.
- Infrared (IR) Spectroscopy: To determine the functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (^1H and ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Biosynthesis of Thalibealine

While the specific biosynthetic pathway of **Thalibealine** has not been elucidated, a plausible pathway can be proposed based on the known biosynthesis of its constituent monomers: tetrahydroprotoberberine and aporphine alkaloids. Both originate from the amino acid L-tyrosine.

The proposed pathway involves the coupling of a tetrahydroprotoberberine intermediate with an aporphine intermediate. This coupling is likely an oxidative process catalyzed by specific enzymes within the plant.





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References

- 1. Thalibearline, a novel tetrahydroprotoberberine--aporphine dimeric alkaloid from *Thalictrum wangii* - PubMed [pubmed.ncbi.nlm.nih.gov]
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